molecular formula C12H10BrNO2 B3190471 N-(4-bromo-2-butenyl)phthalimide CAS No. 42561-71-7

N-(4-bromo-2-butenyl)phthalimide

Cat. No.: B3190471
CAS No.: 42561-71-7
M. Wt: 280.12 g/mol
InChI Key: SEQICEWHVVSOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-butenyl)phthalimide is a useful research compound. Its molecular formula is C12H10BrNO2 and its molecular weight is 280.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.98949 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42561-71-7

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

2-(4-bromobut-2-enyl)isoindole-1,3-dione

InChI

InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2

InChI Key

SEQICEWHVVSOCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium phthalimide (4.60 g, 24.8 mmol) was added in four portions at 15-min intervals to a solution of 1,4-dibromo-2-butene (10.60 g, 49.5 mmol) in dimethylformamide (20 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue was partitioned between dichloromethane (25 mL) and 2N aqueous hydrochloric acid (25 mL). The aqueous layer was-extracted with dichloromethane (2×25 mL) and the organic layers were washed in succession with saturated aqueous sodium chloride (20 mL), dried (sodium sulfate), filtered, and evaporated. The crude product was purified by flash column chromatography silica gel (150 g) eluting with 50% dichlormethane/hexane increasing to 100% dichlormethane to yield 5.12 g (74% yield) of white crystalline product.
Quantity
4.6 g
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reactant
Reaction Step One
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10.6 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1,4-dibromo-2-butene (5 g, 23.37 mmol) in 4 mL DMF was added phthalimide potassium salt (433 mg, 2.34 mmol). The reaction mixture was stirred at 40° C. for 16 hours. The reaction was quenched with water and extracted with ethyl acetate. The organic layer was washed with water and saturated sodium chloride solution, dried over magnesium sulfate, filtered and evaporated in vacuo to provide the product (250 mg). 1H NMR (CDCl3) δ3.92 (d, 2H); 4.32 (d, 2H); 5.90 (m, 2H); 7.74 (m, 2H); 7.87 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
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Quantity
4 mL
Type
solvent
Reaction Step One

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